molecular formula C8H12ClNO2S B1532548 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride CAS No. 1258640-11-7

2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride

Cat. No.: B1532548
CAS No.: 1258640-11-7
M. Wt: 221.71 g/mol
InChI Key: JXAJPQUGJYMUKQ-UHFFFAOYSA-N
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Description

2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a heterocyclic aromatic compound with a sulfur atom in its ring structure, and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial processes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxylic acid and 2-aminoethanol.

  • Reaction Steps: The carboxylic acid group of thiophene-2-carboxylic acid is first activated by converting it into an acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with 2-aminoethanol to form the corresponding amide.

  • Hydrochloride Formation: The amide is further treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones are common oxidation products.

  • Reduction Products: Reduced thiophenes and their derivatives.

  • Substitution Products: Substituted thiophenes with various functional groups.

Scientific Research Applications

2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride has several scientific research applications:

  • Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting various diseases.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and pathways.

  • Material Science: It is employed in the creation of advanced materials with unique properties, such as conductive polymers and organic semiconductors.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Thiopheneethylamine: This compound is structurally similar but lacks the carboxylic acid group.

  • Benzothiophene Derivatives: These compounds contain a fused benzene ring and a thiophene ring, offering different chemical properties and applications.

Uniqueness: 2-{[2-(Thiophen-2-yl)ethyl]amino}acetic acid hydrochloride is unique due to its specific functional groups and the presence of both an amino and a carboxylic acid moiety, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

2-(2-thiophen-2-ylethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c10-8(11)6-9-4-3-7-2-1-5-12-7;/h1-2,5,9H,3-4,6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAJPQUGJYMUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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